6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H4BrClN2O2 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
6-bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-6(10)7(8(13)14)11-12(5)3-4/h1-3H,(H,13,14) |
InChI Key |
URSVNVRSJIKXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1Br)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Strategy (Patent CN117143095A)
A patented method for the related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid provides insights applicable to the target compound. While the final substituents differ, the core strategy involves:
Step 1: Boc Deprotection
tert-Butyl (methylsulfonyl)oxy carbamate undergoes acid-mediated deprotection to generate a reactive amine intermediate.
Step 2: Cyclization
The amine reacts with a dihalogenated pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolo[1,5-a]pyridine ring.
Step 3: Saponification and Acidification
A methyl ester precursor is hydrolyzed to the carboxylic acid using NaOH, followed by HCl acidification.
Adaptation for Target Compound :
Introducing chlorine at the 3-position would require halogenation before cyclization. For example, using N-chlorosuccinimide (NCS) on a pre-formed intermediate.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (conc.), 0°C, 2h | 85 |
| 2 | K₂CO₃, DMF, 80°C, 6h | 62 |
| 3 | NaOH (2M), EtOH, reflux | 78 |
Direct Halogenation of Pyrazolo[1,5-a]pyridine Precursors
This approach builds the halogenated pyrazolo ring through sequential functionalization:
Step 1: Bromination at C6
Using pyrazolo[1,5-a]pyridine-2-carboxylic acid as a starting material, bromine is introduced via electrophilic aromatic substitution (Br₂, FeCl₃ catalyst).
Step 2: Chlorination at C3
NCS in acetic acid selectively chlorinates the electron-rich 3-position without affecting the carboxyl group.
Limitations :
-
Low regioselectivity in bromination (competing C5 substitution).
-
Decarboxylation occurs above 120°C, limiting reaction temperatures.
Novel Methodologies and Optimization
Microwave-Assisted One-Pot Synthesis
Recent advances utilize microwave irradiation to accelerate key steps:
Procedure :
-
Mix 2-aminopyridine derivative with methyl propiolate in DMF.
-
Irradiate at 150°C for 15 minutes to form methyl pyrazolo[1,5-a]pyridine-2-carboxylate.
-
Sequential halogenation with CuBr₂ and NCS under flow chemistry conditions.
Advantages :
Enzymatic Carboxylation
Green chemistry approaches employ carboxylase enzymes to introduce the COOH group post-cyclization:
Process :
-
Halogenated pyrazolo[1,5-a]pyridine intermediate reacts with CO₂ in the presence of decarboxylase (EC 4.1.1.1).
-
pH maintained at 7.0–7.5 to prevent enzyme denaturation.
Efficiency :
Industrial-Scale Production Considerations
Cost Analysis of Key Routes
| Method | Raw Material Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Boc-Protected Route | 320 | 98.5 | Moderate |
| Direct Halogenation | 410 | 97.2 | Low |
| Microwave-Assisted | 290 | 99.1 | High |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under suitable conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is its role as an inhibitor of specific protein kinases, notably AXL and c-MET. These kinases are involved in critical signaling pathways associated with cancer progression and metastasis. By inhibiting their activity, this compound may disrupt tumor growth signals, making it a promising candidate for cancer treatment .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. Common approaches include:
- Nucleophilic substitution reactions involving amines
- Electrophilic aromatic substitutions facilitated by the presence of halogen atoms
These methods allow for the generation of diverse derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Research has demonstrated the anticancer potential of pyrazolo derivatives through various studies. For instance:
- In vitro studies have shown that compounds similar to this compound exhibit selective inhibition against cancer cell lines expressing high levels of AXL and c-MET.
- In vivo studies are underway to evaluate the efficacy and safety profile of this compound as a therapeutic agent in animal models.
These findings underscore the importance of ongoing research into the pharmacological applications of this compound and related derivatives in cancer therapy.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid
- Substituents : Bromine (position 3), chlorine (position 6).
- Key Differences: Swapping bromine and chlorine positions alters electronic effects.
- Molecular Weight : 276.48 g/mol (same as the target compound).
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 1363383-09-8)
- Substituents : Bromine (position 7).
Heterocycle Variation: Pyridine vs. Pyrimidine
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 499190-16-8)
- Core Structure : Pyrazolo[1,5-a]pyrimidine (two nitrogen atoms in the pyrimidine ring).
- Molecular Formula : C₇H₃BrClN₃O₂.
- Lower molecular weight (276.48 g/mol) despite the extra nitrogen due to a smaller carbon framework.
Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5)
- Functional Group : Ethyl ester instead of carboxylic acid.
- Key Differences :
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 869941-96-8)
- Substituent : Methyl (electron-donating group, EDG).
- Lower molecular weight (177.16 g/mol) compared to halogenated analogs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Pharmacological Implications
- Reactivity : Bromine at position 6 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for drug discovery .
- Biological Activity : Pyrazolo[1,5-a]pyridine carboxylic acids are explored as enzyme inhibitors (e.g., glutamate dehydrogenase in Plasmodium falciparum). Substituent positions and heterocycle type critically influence binding affinity .
- Synthetic Yields : Chlorinated analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) show moderate yields (~71%), suggesting halogenation steps may require optimization .
Biological Activity
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 275.49 g/mol. Its structure features a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyrazolo ring, along with a carboxylic acid functional group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of AXL and c-MET kinases . These kinases are implicated in various cancer pathways, making this compound a candidate for cancer therapeutics. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis, offering a potential strategy for cancer treatment .
The mechanism by which this compound exerts its biological effects involves:
- Selective inhibition of AXL and c-MET kinases : This inhibition is crucial as both kinases play significant roles in cell signaling related to proliferation and survival in cancer cells .
- Disruption of downstream signaling pathways : By inhibiting these kinases, the compound can potentially block pathways that lead to tumor progression .
Synthesis
Several synthetic routes have been developed for preparing this compound. Common methods include:
- Nucleophilic substitutions : Utilizing the halogen atoms for further functionalization.
- Electrophilic aromatic substitutions : Allowing for the introduction of various substituents that may enhance biological activity .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental settings:
- In vitro studies : Assays measuring kinase activity have shown that this compound effectively inhibits AXL and c-MET in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- In vivo models : Animal studies have indicated that treatment with this compound results in significant tumor size reduction in xenograft models of human cancers .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | C₇H₃ClN₂O₂ | Lacks bromine; potential for different biological activity |
| 5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | C₈H₄BrClN₂O₂ | Different halogen positioning; may exhibit varied reactivity |
| Pyrazolo[1,5-a]pyridine derivatives | Variable | Broad class; diverse biological activities depending on substitutions |
This table highlights how variations in halogen positioning and functional groups can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves halogenation and cyclization of pyrazole derivatives. For example, describes bromination and chlorination steps starting from pyrazole precursors, using regioselective catalysts to direct substitution patterns. Reaction optimization may involve adjusting temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF/ethanol mixtures) to minimize byproducts. Monitoring intermediates via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (broad ~δ 12–13 ppm). The bromo and chloro substituents induce distinct splitting patterns in adjacent protons .
- IR Spectroscopy : Look for carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyridine ring vibrations near 1600 cm⁻¹ .
- Mass Spectrometry : The molecular ion cluster (M+ and M+2) confirms the presence of bromine and chlorine isotopes .
Q. What purification strategies are recommended to achieve >95% purity for this compound?
- Methodological Answer : Recrystallization from ethanol/DMF mixtures (e.g., 3:1 v/v) effectively removes unreacted precursors. For challenging impurities, column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) is advised. highlights the use of gradient elution to isolate carboxamide analogs with similar solubility profiles .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across synthetic batches?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:
- DSC/TGA Analysis : To differentiate between polymorphs (e.g., endothermic peaks at varying temperatures) .
- Karl Fischer Titration : Quantify residual water/solvents affecting solubility .
- X-ray Crystallography : Resolve structural ambiguities in crystalline batches .
Q. What computational methods predict the reactivity of bromo and chloro substituents in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example:
- The bromine atom’s higher leaving-group aptitude (vs. chlorine) is quantified via activation energy barriers for NAS .
- Substituent effects on ring electron density (Hammett σ constants) guide predictions of regioselectivity in cross-coupling reactions .
Q. In comparative studies with analogs like 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, how should electronic effects on biological activity be evaluated?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Design : Synthesize analogs with systematic halogen substitutions (e.g., Br → Cl, F) and measure binding affinity to target enzymes .
- Electrochemical Profiling : Cyclic voltammetry quantifies electron-withdrawing effects of halogens on the pyridine ring’s redox potential, correlating with bioactivity .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict halogen bonding interactions with protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
